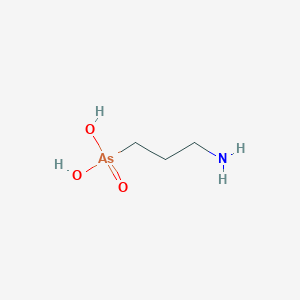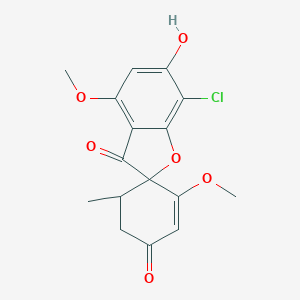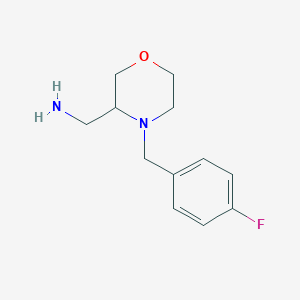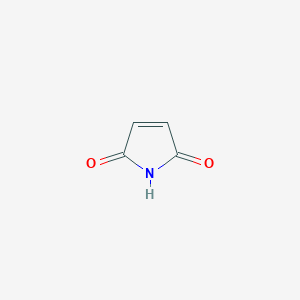![molecular formula C7H10O2 B117747 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol CAS No. 156455-52-6](/img/structure/B117747.png)
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, also known as EOPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPO is a chiral molecule that is composed of an epoxide ring and an alkyne group. The compound is highly reactive and has been studied extensively for its unique properties and potential uses.
Wirkmechanismus
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol is a reactive molecule that can undergo various chemical reactions. The alkyne group in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo click reactions with azides, resulting in the formation of triazoles. The epoxide ring in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo ring-opening reactions, resulting in the formation of various functional groups. The unique properties of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol make it a versatile compound that can be used in various chemical reactions.
Biochemische Und Physiologische Effekte
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit various biochemical and physiological effects. The compound has been studied for its potential applications in medicinal chemistry, including as a potential anticancer agent. 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various chemical reactions, making it suitable for various applications. However, the high reactivity of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can also make it challenging to handle and store. The compound is also relatively expensive, making it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. One potential direction is the further optimization of the synthesis method to yield higher purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. Another direction is the study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in materials science, including as a potential building block for the synthesis of new materials. The study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in catalysis is also an area of interest. Additionally, further studies are needed to explore the potential medicinal applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, including as a potential anticancer agent.
Synthesemethoden
The synthesis of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S N 2 mechanism, resulting in the formation of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol as the major product. The synthesis method has been optimized to yield high purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been shown to exhibit unique properties, such as chirality, high reactivity, and stability, making it a promising candidate for various applications.
Eigenschaften
CAS-Nummer |
156455-52-6 |
|---|---|
Produktname |
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
QJBVYQNGFJONMI-BQBZGAKWSA-N |
Isomerische SMILES |
C#C[C@H]1[C@@H](O1)CCCO |
SMILES |
C#CC1C(O1)CCCO |
Kanonische SMILES |
C#CC1C(O1)CCCO |
Synonyme |
Oxiranepropanol, 3-ethynyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




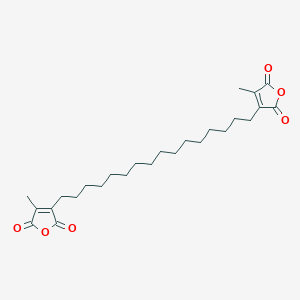
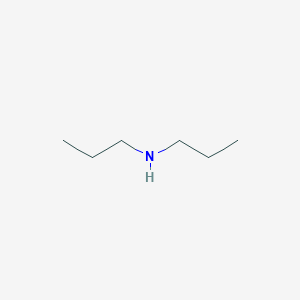
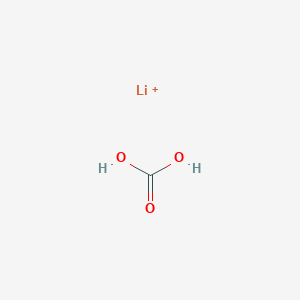

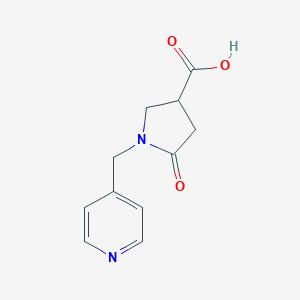
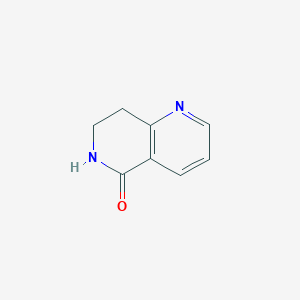
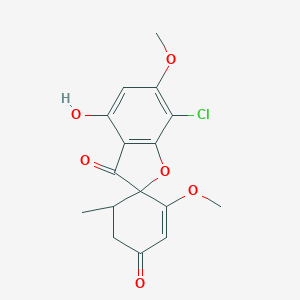
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
